molecular formula C20H16F3N3O B2389000 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034343-78-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2389000
CAS No.: 2034343-78-5
M. Wt: 371.363
InChI Key: ARHBEGCVMGXTKX-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a phenyl group and an ethyl chain, which is further connected to a benzamide moiety with a trifluoromethyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Phenyl Substitution: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a halogenated pyrimidine.

    Ethyl Chain Introduction: The ethyl chain can be added through an alkylation reaction using an appropriate alkyl halide.

    Benzamide Formation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-(trifluoromethyl)benzoic acid under amide coupling conditions, typically using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines or benzamides.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrimidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-methylbenzamide
  • N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-chlorobenzamide
  • N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-fluorobenzamide

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-11-10-14-12-25-18(26-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHBEGCVMGXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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